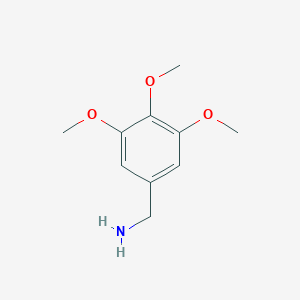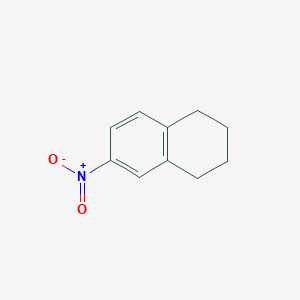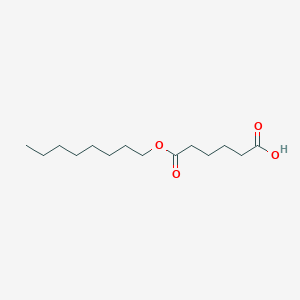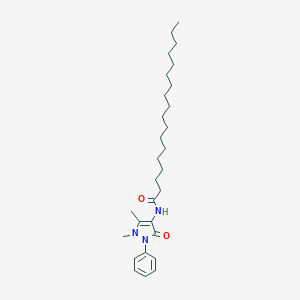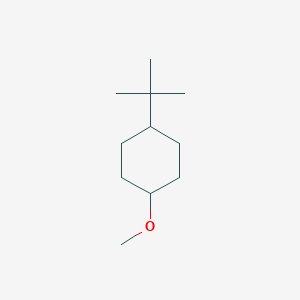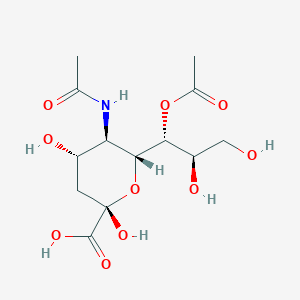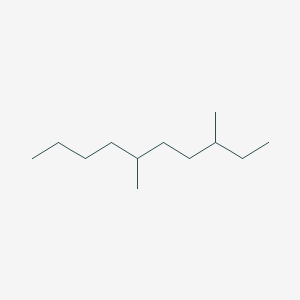
3,6-Dimethyldecane
Overview
Description
3,6-Dimethyldecane is an organic compound with the molecular formula C12H26. It is a branched alkane, specifically a derivative of decane, where two methyl groups are attached to the third and sixth carbon atoms of the decane chain. This compound is part of the larger family of hydrocarbons and is characterized by its relatively simple structure and non-polar nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyldecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable decane precursor with methylating agents under controlled conditions. For instance, the Friedel-Crafts alkylation reaction can be employed, where decane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of specific olefins or the isomerization of other branched alkanes. These processes are typically carried out in large-scale reactors under high pressure and temperature to ensure efficient conversion and yield.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyldecane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:
Oxidation: When subjected to combustion, this compound reacts with oxygen to produce carbon dioxide and water.
Halogenation: In the presence of halogens such as chlorine or bromine, and under ultraviolet light, this compound can undergo substitution reactions where hydrogen atoms are replaced by halogen atoms.
Cracking: Under high temperatures and in the presence of a catalyst, this compound can be broken down into smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine, bromine) and ultraviolet light.
Cracking: Requires high temperatures (typically above 500°C) and a suitable catalyst such as zeolites.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Halogenation: Various halogenated derivatives of this compound.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
3,6-Dimethyldecane finds applications in various fields of scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studies involving the metabolic pathways of hydrocarbons in microorganisms may use this compound as a model substrate.
Medicine: Research into the pharmacokinetics and metabolism of hydrocarbons in biological systems may involve this compound.
Industry: It is used in the formulation of specialty fuels and lubricants due to its specific boiling point and viscosity characteristics.
Mechanism of Action
As a hydrocarbon, 3,6-Dimethyldecane does not have a specific mechanism of action in biological systems. its interactions can be understood in terms of its physical and chemical properties. In combustion processes, it reacts with oxygen to release energy. In halogenation reactions, the presence of ultraviolet light facilitates the formation of free radicals, leading to the substitution of hydrogen atoms with halogen atoms.
Comparison with Similar Compounds
- 2,5-Dimethyldecane
- 3,7-Dimethyldecane
- 2,6-Dimethyldecane
Comparison: 3,6-Dimethyldecane is unique among its isomers due to the specific positioning of the methyl groups on the third and sixth carbon atoms. This positioning affects its physical properties such as boiling point and density. Compared to its isomers, this compound may exhibit slightly different reactivity patterns in halogenation and cracking reactions due to the steric effects of the methyl groups.
Properties
IUPAC Name |
3,6-dimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWFSCYWTXQNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058625 | |
| Record name | 3,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17312-53-7 | |
| Record name | 3,6-Dimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


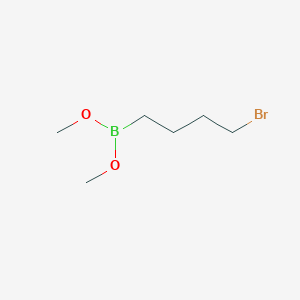
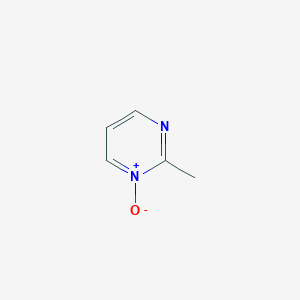
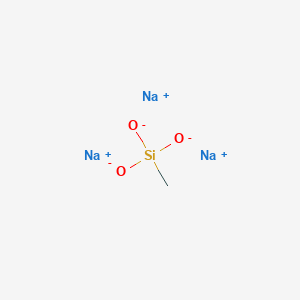
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
